Methyl 2-(1,3-dioxo-1,3-dihydro-2h-isoindol-2-yl)-3-(3-nitrophenyl)propanoate
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Overview
Description
Methyl 2-(1,3-dioxo-1,3-dihydro-2h-isoindol-2-yl)-3-(3-nitrophenyl)propanoate is a complex organic compound that belongs to the class of phthalimides. These compounds are known for their diverse applications in various fields, including medicinal chemistry, organic synthesis, and materials science. The unique structure of this compound, featuring a phthalimide core and a nitrophenyl group, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(1,3-dioxo-1,3-dihydro-2h-isoindol-2-yl)-3-(3-nitrophenyl)propanoate typically involves multi-step organic reactions. One common method includes the condensation of phthalic anhydride with an appropriate amine to form the phthalimide core. This is followed by the introduction of the nitrophenyl group through nitration reactions. The final step involves esterification to introduce the methyl ester group.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(1,3-dioxo-1,3-dihydro-2h-isoindol-2-yl)-3-(3-nitrophenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized to form different functional groups.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while oxidation can produce various oxidized forms of the compound.
Scientific Research Applications
Methyl 2-(1,3-dioxo-1,3-dihydro-2h-isoindol-2-yl)-3-(3-nitrophenyl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-(1,3-dioxo-1,3-dihydro-2h-isoindol-2-yl)-3-(3-nitrophenyl)propanoate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the phthalimide core can interact with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Phthalimide: The parent compound, known for its use in organic synthesis and as a precursor to various derivatives.
N-Substituted Phthalimides: Compounds with different substituents on the nitrogen atom, exhibiting diverse chemical and biological properties.
Nitrophenyl Derivatives: Compounds containing the nitrophenyl group, known for their reactivity and potential biological activities.
Uniqueness
Methyl 2-(1,3-dioxo-1,3-dihydro-2h-isoindol-2-yl)-3-(3-nitrophenyl)propanoate is unique due to its combination of a phthalimide core and a nitrophenyl group. This structural arrangement imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
5461-87-0 |
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Molecular Formula |
C18H14N2O6 |
Molecular Weight |
354.3 g/mol |
IUPAC Name |
methyl 2-(1,3-dioxoisoindol-2-yl)-3-(3-nitrophenyl)propanoate |
InChI |
InChI=1S/C18H14N2O6/c1-26-18(23)15(10-11-5-4-6-12(9-11)20(24)25)19-16(21)13-7-2-3-8-14(13)17(19)22/h2-9,15H,10H2,1H3 |
InChI Key |
CCNXHPPQWORRGY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC1=CC(=CC=C1)[N+](=O)[O-])N2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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